molecular formula C14H11F3N2O3S B2687091 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798540-42-7

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2687091
CAS No.: 1798540-42-7
M. Wt: 344.31
InChI Key: DYSRPLOOCLGYAS-UHFFFAOYSA-N
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Description

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azetidin-3-ylamine, followed by the cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione include other thiazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)9-3-1-2-8(4-9)12(21)18-5-10(6-18)19-11(20)7-23-13(19)22/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSRPLOOCLGYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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